AGN-195183

描述

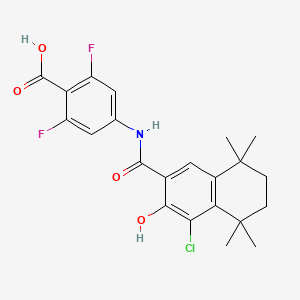

Structure

3D Structure

属性

IUPAC Name |

4-[(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAWUIKCVQSLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367273-07-2 | |

| Record name | IRX-5183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367273072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRX-5183 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRX-5183 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC87L028HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: AGN-195183 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

AGN-195183 (also known as IRX-5183, NRX-195183, and VTP-195183) is a potent and selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Its mechanism of action is centered on the specific activation of RARα, leading to the modulation of gene expression that governs critical cellular processes such as differentiation, proliferation, and apoptosis.[1]

Upon entering the cell, this compound binds to the ligand-binding domain of RARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated RARα/AGN-195183 complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of a cascade of downstream genes, ultimately leading to the observed pharmacological effects.[2]

A key characteristic of this compound is its high selectivity for RARα, with no significant activity at RARβ or RARγ.[1] This selectivity is believed to contribute to a more favorable therapeutic window compared to non-selective retinoids, potentially reducing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity | |||

| Kd for RARα | 3 nM | Radioligand Binding Assay | High affinity and selectivity for RARα. |

| Functional Activity | |||

| EC80 | 200 nM | RAR Transactivation Assay | Concentration for 80% of max response. |

| Cellular Activity | |||

| IC50 (T-47D) | 1.4 nM | Cell Proliferation Assay | Human breast cancer cell line. |

| IC50 (SK-BR-3) | 11 nM | Cell Proliferation Assay | Human breast cancer cell line. |

| Pharmacokinetic Parameter | Value | Species | Dose | Notes |

| Human (Phase I) | ||||

| Cmax | 684 - 7660 ng/mL | Human | 60 mg/m²/day | Peak plasma concentration.[3] |

| T1/2 | 4.17 hours | Human | 60 mg/m²/day | Terminal elimination half-life.[3] |

| AUC | 4140 - 31246 ng·hr/mL | Human | 60 mg/m²/day | Area under the plasma concentration-time curve.[3] |

| Preclinical | ||||

| Oral Bioavailability | >80% | Mouse, Dog | Not Specified | High oral bioavailability observed in preclinical models. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for RARα Affinity (Kd)

-

Objective: To determine the binding affinity of this compound for the human Retinoic Acid Receptor alpha (RARα).

-

Methodology: A competitive radioligand binding assay is performed using purified, recombinant human RARα ligand-binding domain (LBD).

-

Reagents:

-

Recombinant human RARα-LBD.

-

Radioligand: [³H]-all-trans retinoic acid (ATRA).

-

Unlabeled this compound at various concentrations.

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).

-

-

Procedure:

-

A constant concentration of RARα-LBD and [³H]-ATRA are incubated with increasing concentrations of unlabeled this compound in a 96-well plate.

-

The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.

-

The amount of radioactivity on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-ATRA (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.

-

Cell Proliferation Assay (IC50 in T-47D and SK-BR-3 cells)

-

Objective: To determine the concentration of this compound that inhibits the proliferation of human breast cancer cell lines by 50%.

-

Methodology:

-

Cell Lines: T-47D and SK-BR-3 human breast cancer cell lines.

-

Reagents:

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum).

-

This compound dissolved in DMSO and serially diluted in growth medium.

-

Cell viability reagent (e.g., MTS or resazurin-based).

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

RAR Transactivation Assay (EC80)

-

Objective: To measure the ability of this compound to activate gene transcription through RARα.

-

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

-

Reagents:

-

Expression vector for human RARα.

-

Reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.

-

Transfection reagent.

-

This compound dissolved in DMSO and serially diluted in cell culture medium.

-

Luciferase assay substrate.

-

-

Procedure:

-

Cells are co-transfected with the RARα expression vector and the RARE-luciferase reporter plasmid.

-

After transfection, the cells are treated with various concentrations of this compound or vehicle control.

-

The cells are incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).

-

The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the luciferase substrate.

-

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC80 value, the concentration that produces 80% of the maximal response, is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound binds to RARα, leading to transcriptional regulation of target genes.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Logical Relationship: From Binding to Cellular Effect

Caption: The logical progression from receptor binding to cellular response for this compound.

References

The Selective Affinity of IRX-5183 for Retinoic Acid Receptor Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IRX-5183, also known as VTP-195183 or AGN-195183, is a synthetic retinoid engineered for high potency and selectivity as an agonist for the Retinoic Acid Receptor alpha (RARα). This technical guide provides an in-depth analysis of the RARα selectivity of IRX-5183, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and nuclear receptor signaling.

Introduction to Retinoic Acid Receptors and Selective Agonism

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. The development of subtype-selective RAR agonists is a key strategy in drug discovery to target specific cellular pathways while minimizing off-target effects. IRX-5183 has emerged as a promising RARα-selective agonist with potential therapeutic applications in oncology, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[2][3]

Quantitative Analysis of IRX-5183 Selectivity

The selectivity of IRX-5183 for RARα over RARβ and RARγ has been quantified through rigorous in vitro assays. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of IRX-5183 in comparison to other well-characterized RAR agonists.

Table 1: Competitive Binding Affinity (Ki, nM) of Retinoids for RAR Subtypes

| Compound | RARα | RARβ | RARγ | Selectivity (Fold vs. RARα) |

| IRX-5183 | 3 | >1000 | >1000 | >333-fold vs. β and γ |

| All-Trans Retinoic Acid (ATRA) | 0.5 | 0.5 | 0.7 | Pan-agonist |

| AM580 | 8 | 131 | 450 | 16-fold vs. β, 56-fold vs. γ |

Data for IRX-5183 is based on its reported Kd value, which is approximately equivalent to Ki in this context. Data for ATRA and AM580 are from compiled literature sources for comparative purposes.

Table 2: Functional Transactivation Potency (EC50, nM) of Retinoids on RAR Subtypes

| Compound | RARα | RARβ | RARγ | Selectivity (Fold vs. RARα) |

| IRX-5183 | 15 | >1000 | >1000 | >66-fold vs. β and γ |

| All-Trans Retinoic Acid (ATRA) | 10 | 5 | 2 | Pan-agonist |

| AM580 | 0.36 | 24.6 | 27.9 | 68-fold vs. β, 77.5-fold vs. γ |

Data for IRX-5183 is derived from the primary literature on the compound. Data for ATRA and AM580 are from compiled literature sources for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the RARα selectivity of IRX-5183.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

-

[³H]-All-Trans Retinoic Acid (ATRA) as the radioligand

-

Test compound (IRX-5183)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT)

-

Scintillation cocktail and scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of the test compound (IRX-5183).

-

In a multi-well plate, incubate the recombinant RAR-LBD with a fixed concentration of [³H]-ATRA (typically at or below its Kd) and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1)

-

Expression vector for the full-length human RARα, RARβ, or RARγ.

-

Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (IRX-5183).

-

Luciferase assay reagent and a luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compound (IRX-5183).

-

Include control wells with vehicle only (basal activity) and a known pan-agonist like ATRA (maximal activity).

-

Incubate the cells for a further 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

If a normalization control was used, measure its activity (e.g., β-galactosidase activity).

-

Normalize the luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Mechanism and Experimental Design

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: RARα Signaling Pathway Activated by IRX-5183.

Caption: Experimental Workflow for Radioligand Competitive Binding Assay.

Caption: Experimental Workflow for Transactivation (Reporter Gene) Assay.

Conclusion

The data presented in this technical guide unequivocally demonstrate that IRX-5183 is a potent and highly selective agonist for the retinoic acid receptor alpha. Its significant selectivity, as evidenced by both binding affinity and functional transactivation assays, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the pharmacological properties of IRX-5183 and other novel RAR modulators. The visualization of the underlying signaling pathway and experimental workflows serves to contextualize the data and facilitate a deeper understanding of the mechanism of action of this promising compound.

References

AGN-195183: A Technical Guide to a Selective Retinoid Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-195183, also known as IRX-5183, is a potent and selective synthetic retinoid analogue that functions as an agonist for the Retinoic Acid Receptor Alpha (RARα). Its high specificity for RARα, with negligible activity at RARβ and RARγ isoforms, positions it as a significant tool in oncological and other therapeutic research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the Retinoic Acid Receptor Alpha (RARα).[1][2] RARs are ligand-dependent transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[3] This this compound-RARα/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4][5] This binding event modulates the transcription of these genes, leading to the regulation of cellular processes such as differentiation, proliferation, and apoptosis.[6][7] The selectivity of this compound for RARα is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective retinoids.[4]

Quantitative Data

The biological activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding and Transcriptional Activation

| Parameter | Receptor | Value | Notes |

| Binding Affinity (Kd) | RARα | 3 nM | Potent and selective binding.[1][2] |

| Binding Affinity (Kd) | RARβ/γ | No activity | Demonstrates high selectivity for the RARα isoform.[1][2] |

| Transcriptional Activation (EC80) | RAR | 200 nM | Effective concentration for 80% of maximal response in a transactivation assay.[8] |

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | IC50 Value | Notes |

| T-47D | Estrogen Receptor-positive Breast Cancer | 1.4 nM | Demonstrates potent inhibition of cell proliferation.[8] |

| SK-BR-3 | HER2-positive Breast Cancer | 11 nM | Effective in inhibiting the growth of this breast cancer cell line.[8] |

Table 3: Phase I Clinical Trial Pharmacokinetics (60 mg/m²/d Dose)

| Parameter | Value | Notes |

| Time to Peak Concentration (Tmax) | ~1 hour | Rapid absorption following oral administration.[4] |

| Terminal Elimination Half-life (t1/2) | 4.17 hours | Average terminal elimination half-life observed in three patients.[4] |

| Maximum Concentration (Cmax) | 684 - 7660 ng/mL | Range observed in three patients.[4] |

| Area Under the Curve (AUC) | 4140 - 31246 ng-hr/mL | Range observed in three patients.[4] |

| Maximum Tolerated Dose (MTD) | 15 mg/m²/d | Recommended Phase II dose based on the clinical trial.[4] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices, as highly specific, step-by-step protocols for this compound are not publicly available.

RARα Binding Affinity Assay (Radioligand Binding Assay)

This protocol outlines a method to determine the binding affinity (Kd) of this compound for the RARα receptor.

Materials:

-

Recombinant human RARα protein

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

-

This compound

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, combine the recombinant RARα protein, a fixed concentration of radiolabeled retinoic acid, and the different concentrations of this compound or vehicle control.

-

Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be used to calculate the Ki and subsequently the Kd value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cell lines such as T-47D and SK-BR-3.

Materials:

-

T-47D or SK-BR-3 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9][10]

Myeloid Differentiation Assay (Flow Cytometry)

This protocol details a method to evaluate the ability of this compound to induce myeloid differentiation in a suitable cell line model of acute myeloid leukemia (AML).

Materials:

-

AML cell line (e.g., HL-60 or a murine model expressing AML1-ETO)

-

Complete cell culture medium

-

This compound

-

All-trans retinoic acid (ATRA) as a positive control

-

Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD38)

-

Flow cytometer

-

FACS buffer (e.g., PBS with 2% FBS)

Procedure:

-

Culture the AML cells in the presence of different concentrations of this compound, ATRA, or vehicle control for a period known to induce differentiation (e.g., 4-7 days).

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies against the myeloid differentiation markers.

-

Incubate the cells with the antibodies on ice and in the dark for 30 minutes.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Quantify the percentage of cells expressing the differentiation markers in each treatment group to assess the differentiation-inducing activity of this compound.[11][12]

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound, a selective RARα agonist.

Experimental Workflow for In Vitro Efficacy Testing

Caption: General workflow for in vitro evaluation of this compound efficacy.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 11. Secretory MPP3 reinforce myeloid differentiation trajectory and amplify myeloid cell production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AGN-195183: A Selective RARα Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-195183, also known as IRX-5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα). Its discovery has garnered significant interest within the scientific community due to its potential as a therapeutic agent, particularly in the realm of oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's mechanism of action through the RARα signaling pathway, presents key quantitative data in a structured format, and outlines the experimental protocols for its synthesis and biological evaluation.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. Their therapeutic potential, especially in cancer, is mediated through nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The RAR family consists of three subtypes: RARα, RARβ, and RARγ. While non-selective retinoids have shown clinical efficacy, they are often associated with significant side effects. This has driven the development of subtype-selective RAR modulators to achieve a better therapeutic window. This compound emerged from these efforts as a potent and selective agonist for RARα, demonstrating promise in preclinical and early clinical studies for the treatment of various cancers, including breast cancer and acute myeloid leukemia.[1]

Discovery and Synthesis

The discovery of this compound was the result of a targeted medicinal chemistry effort to identify RARα-selective agonists with improved pharmacological properties. The synthesis of this compound, chemically named 4-(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamido)-2,6-difluorobenzoic acid, has been reported in the scientific literature. While the full detailed protocol from the primary literature remains proprietary, the general synthetic approach involves a multi-step process culminating in the formation of the final amide bond.

Putative Synthetic Pathway:

A plausible synthetic route, based on related structures, would likely involve the preparation of two key intermediates: a substituted tetrahydronaphthalene carboxylic acid and a difluoro-aminobenzoic acid derivative. The synthesis would proceed through the formation of the tetrahydronaphthalene core, followed by functional group manipulations to introduce the chloro and hydroxyl moieties. The final step would be the coupling of the activated carboxylic acid with the amino-benzoic acid derivative to form the amide linkage of this compound.

Below is a logical workflow for the synthesis:

Figure 1: Logical workflow for the synthesis of this compound.

Mechanism of Action: The RARα Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating RARα. RARα is a ligand-dependent transcription factor that, upon activation, forms a heterodimer with a retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to the regulation of cellular processes such as differentiation, proliferation, and apoptosis.

The signaling cascade initiated by this compound binding to RARα can be visualized as follows:

References

VTP-195183: A Deep Dive into its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-195183, also known as AGN-195183 or IRX5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα). As a small molecule, it has been investigated for its potential therapeutic applications, primarily in the field of oncology. This technical guide provides a comprehensive overview of the biological activity of VTP-195183, detailing its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action: RARα Agonism

VTP-195183 exerts its biological effects by specifically binding to and activating the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily. RARs are ligand-dependent transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. The selectivity of VTP-195183 for RARα over other RAR isoforms (RARβ and RARγ) is a key feature, suggesting a more targeted therapeutic effect with potentially fewer off-target effects.[1]

Upon binding to VTP-195183, RARα undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. This activated RARα then forms a heterodimer with the Retinoid X Receptor (RXR). The VTP-195183/RARα/RXR complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular differentiation and proliferation, ultimately leading to the induction of apoptosis and inhibition of tumor cell growth.[2] A significant advantage of VTP-195183 is its resistance to metabolism by the cytochrome P450 enzyme CYP26, which is known to degrade all-trans retinoic acid (ATRA), thereby potentially enhancing its bioavailability and duration of action.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for VTP-195183, providing insights into its potency and selectivity.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Kd) | 3 nM | RARα | Radioligand Binding Assay | [1] |

| Functional Potency (EC80) | 200 nM | RARα | Transactivation Assay | [1] |

| Selectivity | No activity on RARβ/γ | RARβ, RARγ | Not specified | [1] |

Signaling Pathway

The signaling pathway activated by VTP-195183 is a well-characterized cascade involving nuclear receptor activation and gene transcription.

Experimental Protocols

Detailed methodologies for key experiments investigating the biological activity of VTP-195183 are provided below.

RARα Transactivation Assay

This assay measures the ability of VTP-195183 to activate the transcriptional activity of RARα.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:

-

An expression vector for the RARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase or β-lactamase).

-

-

Cell Seeding: Transfected cells are seeded into multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of VTP-195183 or a vehicle control.

-

Incubation: Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for gene expression.

-

Signal Detection: The activity of the reporter gene is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the EC80 value (the concentration at which 80% of the maximal response is achieved) is calculated.[1]

In Vitro Leukemia Cell Differentiation Assay

This assay assesses the ability of VTP-195183 to induce differentiation in acute myeloid leukemia (AML) cell lines.

Methodology:

-

Cell Lines: Human AML cell lines such as NB4, OCI-AML3, or Kasumi-1 are used.[3]

-

Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with VTP-195183 at various concentrations (e.g., 10⁻⁶ M and 10⁻⁷ M).[3] In some experiments, cells are co-cultured with bone marrow stromal cells to mimic the tumor microenvironment.[3]

-

Incubation: Cells are incubated for a defined period (e.g., 4-6 days) to allow for differentiation to occur.

-

Assessment of Differentiation: Differentiation is assessed by:

-

Flow Cytometry: Staining for cell surface markers of myeloid differentiation, such as CD11b.[3] An increase in the percentage of CD11b-positive cells indicates differentiation.

-

Morphological Analysis: Microscopic examination of cell morphology for features of mature myeloid cells (e.g., segmented nuclei, cytoplasmic granules).

-

-

Data Analysis: The percentage of differentiated cells is quantified and compared between treated and control groups.

Clonogenic Assay (Colony Forming Unit Assay)

This assay evaluates the effect of VTP-195183 on the self-renewal capacity of leukemic progenitor cells.

Methodology:

-

Cell Preparation: AML cell lines (e.g., NB4, OCI-AML3) or primary murine bone marrow progenitors are treated with VTP-195183 or a vehicle control for a specified period.[3][4]

-

Plating in Semi-Solid Media: Following treatment, cells are washed and plated in a semi-solid medium (e.g., MethoCult™) containing cytokines that support colony growth.

-

Incubation: Plates are incubated for 10-14 days in a humidified incubator to allow for colony formation.

-

Colony Counting: The number of colonies (defined as clusters of >40 cells) is counted using a microscope.

-

Data Analysis: The number of colonies in the VTP-195183-treated group is compared to the control group to determine the effect on clonogenic growth.[3][4]

Cell Viability/Growth Inhibition Assay

This assay determines the effect of VTP-195183 on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines (e.g., breast cancer lines T-47D and SK-BR-3) are used.[1]

-

Cell Seeding: Cells are seeded in multi-well plates at a predetermined density.

-

Compound Treatment: Cells are exposed to a serial dilution of VTP-195183.

-

Incubation: Plates are incubated for a standard period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B). The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

References

Preclinical Profile of AZD9496: An Oral Selective Estrogen Receptor Degrader

A Technical Whitepaper for Drug Development Professionals

Introduction: AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical activity in various models of estrogen receptor-positive (ER+) breast cancer.[1][2] This document provides a comprehensive overview of the preclinical data for AZD9496, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in the drug development process.

In Vitro Pharmacology

AZD9496 demonstrates potent and selective activity against the estrogen receptor alpha (ERα) in a variety of in vitro assays. The compound binds to both ERα and ERβ isoforms with high affinity and acts as a potent antagonist and downregulator of ERα.[3]

Quantitative In Vitro Data

The following table summarizes the key in vitro potency metrics for AZD9496 in MCF-7 breast cancer cells.

| Assay | IC50 (nM) | Reference |

| ERα Binding | 0.82 | [3] |

| ERα Downregulation | 0.14 | [3] |

| ERα Antagonism | 0.28 | [3] |

Experimental Protocols: In Vitro Assays

ERα Binding, Downregulation, and Antagonism Assays:

-

Cell Line: MCF-7 human breast adenocarcinoma cells.[1]

-

Culture Conditions: Cells were cultured in hormone-depleted medium.[1]

-

Methodology: A series of in vitro assays were performed to measure ERα binding, downregulation, and antagonism. Progesterone receptor (PR) expression, a known marker of ER activation, was measured to determine ER antagonism.[1] A fluorescence endpoint was used to quantify ER and PR protein levels.[1] Data analysis was performed to determine IC50 and EC50 values from at least four independent experiments.[1]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for ERα Degradation:

-

Cell Line: MCF-7 cells.[3]

-

Methodology: Cells were grown in SILAC media containing ¹³C₆¹⁵N₄ L-arginine to label existing ERα as "heavy". Subsequently, the media was switched to one containing unlabeled L-arginine to label newly synthesized protein as "normal". Cells were then treated with either DMSO (control), tamoxifen, or AZD9496.[3] Mass spectrometry was used to analyze the ratio of heavy to normal ERα to determine the rate of degradation.[1][3]

In Vivo Pharmacology

AZD9496 has demonstrated significant anti-tumor activity in multiple preclinical in vivo models of ER+ breast cancer, including those resistant to other endocrine therapies.

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment and Dose | Tumor Growth Inhibition | Biomarker Modulation (PR Reduction) | Reference |

| MCF-7 Xenograft | 0.5 mg/kg, oral, daily | Significant | 75% | [1] |

| MCF-7 Xenograft | 5 mg/kg, oral, daily | >90% | 98% | [1][4] |

| MCF-7 Xenograft | 10 mg/kg, oral, daily | Not specified | >90% | [1] |

| MCF-7 Xenograft | 50 mg/kg, oral, daily | 96% | Not specified | [1] |

| ESR1-mutant PDX | 5 mg/kg, oral, daily | ~70% | 73% (ERα reduction) | [1] |

| Long-term estrogen-deprived model | 5 mg/kg, oral, daily | Tumor Regressions | >90% (ERα reduction) | [4] |

Experimental Protocols: In Vivo Studies

MCF-7 Xenograft Model:

-

Animal Strain: Male Severe Combined Immunodeficient (SCID) mice.[1][5]

-

Tumor Implantation: MCF-7 cells were implanted into the mice.[1][5]

-

Treatment: Mice were dosed daily with vehicle (PEG/captisol) or AZD9496 at the indicated doses.[1][5]

-

Efficacy Endpoint: Tumor volume was measured at regular intervals using calipers.[1][5]

-

Pharmacodynamic Endpoint: At the end of the study, tumors were collected for Western blot analysis of PR and vinculin (as a loading control) protein levels.[1][5]

Patient-Derived Xenograft (PDX) Model with ESR1 Mutation:

-

Animal Strain: Female Non-obese diabetic/severe combined immunodeficiency (NSG) mice.[1]

-

Tumor Implantation: Tumor fragments from a patient with an ESR1-mutant breast cancer (CTC-174) were implanted. Mice were not supplemented with estrogen.[1][6]

-

Treatment: Mice were dosed daily with vehicle or AZD9496.[1]

-

Endpoints: Tumor growth was monitored, and end-of-study tumors were analyzed for ERα protein levels by Western blot.[1]

Mechanism of Action and Signaling Pathways

AZD9496 functions as a selective estrogen receptor degrader (SERD).[7] Upon binding to the estrogen receptor, it induces a conformational change that leads to the degradation of the ER protein.[7] This action blocks ER-mediated signaling, thereby inhibiting the growth and survival of ER-dependent cancer cells.[7] The downstream effect of this ER antagonism and degradation is a reduction in the transcription of ER-regulated genes, such as the progesterone receptor (PR).[1]

In addition to its effects on wild-type ER, AZD9496 is also active against clinically relevant ESR1 mutations that can confer resistance to other endocrine therapies.[1][2] Furthermore, in pituitary adenoma models, AZD9496 has been shown to inhibit the JAK2/STAT5B pathway.[8]

Visualizing the Mechanism and Experimental Workflow

Diagram 1: AZD9496 Mechanism of Action

Caption: Mechanism of action of AZD9496 as a Selective Estrogen Receptor Degrader (SERD).

Diagram 2: In Vivo Xenograft Study Workflow

Caption: General workflow for in vivo efficacy studies of AZD9496 in xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

IRX-5183 and Nuclear Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRX-5183, also known as AGN-195183, VTP-195183, and NRX-195183, is an orally bioavailable, third-generation synthetic retinoid and a potent and selective agonist of the Retinoic Acid Receptor alpha (RARα).[1][2] As a member of the nuclear receptor superfamily, RARα is a ligand-dependent transcription factor that plays a critical role in regulating cellular differentiation, proliferation, and apoptosis.[3][4] Dysregulation of RARα signaling is associated with the development of certain cancers, making it a key therapeutic target.[3][5]

This technical guide provides a comprehensive overview of IRX-5183, its mechanism of action through the RARα signaling pathway, a summary of its quantitative data, detailed experimental protocols for its characterization, and an overview of its clinical development. A pivotal feature of IRX-5183 is its designed resistance to catabolism by the cytochrome P450 enzyme CYP26, which is a common mechanism of resistance to other retinoids like all-trans-retinoic acid (ATRA).[6][7] This property may contribute to a more stable and effective therapeutic profile.[6]

IRX-5183: Compound Profile and Quantitative Data

IRX-5183 has been characterized by its high affinity and selectivity for the RARα isoform. The following tables summarize the available quantitative data for IRX-5183.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Receptor Subtype | Notes |

| Dissociation Constant (Kd) | 3 nM | RARα | Potent and selective agonist.[1] |

| Activity on other RARs | No activity | RARβ, RARγ | Demonstrates high selectivity for the alpha isoform.[1] |

Table 2: Preclinical and Clinical Data

| Context | Data Point | Details |

| Preclinical - Cell Growth Inhibition | Effective | Inhibits the growth of human breast cancer cell lines T-47D and SK-BR-3.[1] |

| Phase I Clinical Trial (NCT02749708) | Dose Levels | Dose-escalation study with 50 mg, 75 mg, and 100 mg daily oral administration.[6][8] |

| Patient Population | Relapsed or refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS).[8][9] | |

| Common Adverse Events | Hypertriglyceridemia, fatigue, dyspnea, and edema.[6][8] | |

| Efficacy | 36% of patients (4 out of 11) had stable disease or better. One patient achieved morphological complete remission with incomplete hematologic recovery. In vivo leukemic blast maturation was observed in two patients.[6][8] | |

| Pharmacodynamics | Plasma from patients treated with IRX-5183 induced differentiation of the NB4 leukemic cell line in vitro.[6][8] |

Mechanism of Action: The RARα Signaling Pathway

IRX-5183 exerts its biological effects by modulating the RARα signaling pathway. In the absence of a ligand, the RARα/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription.[10][11] The binding of an agonist like IRX-5183 to the Ligand Binding Domain (LBD) of RARα induces a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then promote the transcription of target genes.[4][12] These target genes are involved in critical cellular processes that can suppress tumorigenesis.[2][3]

The activation of this pathway by IRX-5183 ultimately leads to a cascade of events that result in the desired anti-cancer effects.

Detailed Experimental Protocols

The following are representative protocols for the characterization of RARα agonists like IRX-5183, based on standard methodologies cited in the literature.

RARα Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for the RARα receptor.

-

Objective: To quantify the specific binding of IRX-5183 to the human RARα ligand-binding domain (LBD).

-

Principle: A competitive binding assay where the test compound (IRX-5183) competes with a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) for binding to the receptor.

-

Materials:

-

Recombinant human RARα-LBD.

-

Radioligand: [³H]9-cis-Retinoic acid (e.g., 3 nM).

-

Binding Buffer: Modified Tris-HCl buffer, pH 7.4.

-

Non-specific control: A high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Aliquots of recombinant RARα-LBD (e.g., 0.025 µg) are incubated with a fixed concentration of [³H]9-cis-Retinoic acid.

-

Increasing concentrations of the test compound (IRX-5183) are added to compete for binding.

-

A parallel set of incubations is performed with an excess of unlabeled 9-cis-retinoic acid to determine non-specific binding.

-

The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C).[13]

-

Bound and free radioligand are separated (e.g., using a charcoal-dextran suspension followed by centrifugation).[14]

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the IC50, which can be converted to a Ki or Kd value.

-

In Vitro Myeloid Differentiation Assay

This assay assesses the ability of IRX-5183 to induce differentiation in leukemic cell lines.

-

Objective: To evaluate the induction of myeloid differentiation in AML cells (e.g., NB4 or HL-60) upon treatment with IRX-5183.[15]

-

Principle: Differentiating myeloid cells upregulate specific cell surface markers, such as CD11b, which can be quantified using flow cytometry.

-

Materials:

-

AML cell line (e.g., NB4, a human promyelocytic leukemia cell line).[15]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

IRX-5183 stock solution.

-

Flow cytometry buffer (FACS buffer).

-

Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b) and corresponding isotype controls.

-

-

Procedure:

-

Seed AML cells at a specific density (e.g., 2-5 x 10^5 cells/mL) in culture plates.[16]

-

Treat the cells with various concentrations of IRX-5183 or vehicle control (e.g., DMSO < 0.1%).

-

Incubate for a defined period (e.g., 48 to 96 hours) at 37°C and 5% CO2.[16]

-

Harvest approximately 1 x 10^6 cells per sample by centrifugation.[16]

-

Wash the cells with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing the fluorescently labeled anti-CD11b antibody and incubate for 30 minutes at 4°C in the dark.[16]

-

Wash the cells twice to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and analyze on a flow cytometer, acquiring at least 10,000 events per sample.[16]

-

Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) to assess the degree of differentiation.

-

Clinical Development and Future Directions

IRX-5183 has completed a Phase I clinical trial in patients with relapsed or refractory AML and high-risk MDS (NCT02749708).[6][9] The study demonstrated that IRX-5183 is safe and achieves biologically meaningful plasma concentrations.[8] The rationale for its development in this context is its ability to induce differentiation in leukemic blasts and its resistance to CYP26-mediated metabolism, a key resistance mechanism for ATRA, particularly within the bone marrow microenvironment.[6][7]

The results from the Phase I trial, showing stable disease and evidence of blast maturation in some patients, support further investigation of IRX-5183, potentially in combination with other agents, for the treatment of myeloid malignancies.[6][8][17] Its selective RARα agonist profile suggests it may have a more favorable side-effect profile compared to pan-RAR agonists.[6] Future research will likely focus on optimizing dosing regimens, exploring combination therapies, and identifying patient populations most likely to benefit from this targeted therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. What are RARs agonists and how do they work? [synapse.patsnap.com]

- 5. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoic acid, CYP26, and drug resistance in the stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. What are RARα agonists and how do they work? [synapse.patsnap.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. IRX5183 - Io Therapeutics, Inc. [io-therapeutics.com]

In-Depth Technical Guide: AGN-195183 Binding Affinity to Retinoic Acid Receptor Alpha (RARα)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AGN-195183 to the Retinoic Acid Receptor Alpha (RARα). It includes quantitative binding data, detailed experimental methodologies for affinity determination, and diagrams of the associated signaling pathway and experimental workflow.

Core Data Presentation: Binding Affinity of this compound to RARα

This compound, also known as IRX-5183, is a potent and selective agonist for the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4] Its binding affinity has been quantified, demonstrating high potency and selectivity.

| Compound | Target Receptor | Binding Affinity (Kd) | Selectivity |

| This compound | RARα | 3 nM[1][2][3][4] | Selective for RARα; no activity on RARβ/γ[1][2][3] |

Experimental Protocols: Determination of Binding Affinity

The binding affinity of this compound to RARα is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the dissociation constant (Kd) of this compound for RARα.

Materials:

-

Receptor Source: Purified recombinant human RARα protein or cell membrane preparations expressing RARα.

-

Radioligand: A high-affinity radiolabeled RARα ligand, such as [³H]-all-trans retinoic acid (ATRA).

-

Test Compound: this compound.

-

Assay Buffer: A suitable buffer for maintaining protein stability and facilitating binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

-

Filtration System: 96-well glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation Counter: To measure the radioactivity bound to the filters.

-

96-well plates.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor, this compound, in the assay buffer.

-

Prepare a solution of the radioligand at a fixed concentration, typically at or below its Kd value for RARα.

-

Prepare the receptor homogenate at a concentration that provides a sufficient signal-to-noise ratio.[5]

-

-

Assay Incubation:

-

In a 96-well plate, add the receptor preparation, the radioligand solution, and varying concentrations of the unlabeled test compound (this compound).[5]

-

For determining total binding, add only the receptor and radioligand.

-

For determining non-specific binding, add the receptor, radioligand, and a high concentration of an unlabeled known RARα ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

-

-

Termination and Filtration:

-

Detection and Data Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.[5]

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

RARα Signaling Pathway

Caption: RARα Signaling Pathway Activation by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Determining this compound Binding Affinity.

Mechanism of Action

Retinoic acid receptors, including RARα, are nuclear hormone receptors that function as ligand-dependent transcription factors.[6][7] In the absence of a ligand, RARα heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7] This complex recruits corepressor proteins, leading to the repression of gene transcription.[6][7]

Upon binding of an agonist like this compound, RARα undergoes a conformational change.[6] This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which possess histone acetyltransferase (HAT) activity.[6] The recruitment of these coactivators results in the activation of transcription of target genes.[6] The genes regulated by RARα are involved in critical cellular processes such as differentiation, proliferation, and apoptosis.[8][9] The selective activation of RARα by this compound is being explored for its potential therapeutic effects, particularly in oncology.[1][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Wolfe Labs [wolfelabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (IRX-5183) | RARα激动剂 | MCE [medchemexpress.cn]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 9. Facebook [cancer.gov]

- 10. A Phase 1 Study of IRX195183, a RARα-Selective CYP26 Resistant Retinoid, in Patients With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of AGN-195183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of AGN-195183 (also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RARα) agonist. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

This compound is a synthetic retinoid derivative with significant potential in oncological research due to its selective activation of RARα, a key regulator of cellular differentiation and proliferation.

| Property | Value | Source |

| IUPAC Name | 4-[[(4-chloro-5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)carbonyl]amino]-2,6-difluorobenzoic acid | [1] |

| Synonyms | IRX-5183, VTP-195183, NRX-195183 | [1][2][3] |

| CAS Number | 367273-07-2 | [1] |

| Molecular Formula | C22H22ClF2NO4 | [4][] |

| Molecular Weight | 437.87 g/mol | [4][] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

Physicochemical Data

| Property | Predicted Value |

| pKa | Not available |

| LogP | Not available |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the retinoic acid receptor alpha (RARα).

| Parameter | Value | Source |

| Target | Retinoic Acid Receptor alpha (RARα) | [4][] |

| Mechanism of Action | Selective RARα agonist | [2][3][6][7] |

| Binding Affinity (Kd) | 3 nM | [6][8][9][10][11] |

| Selectivity | No activity on RARβ/γ | [6][8][9][10][11] |

Signaling Pathway

This compound exerts its biological effects by binding to and activating RARα. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[2][3][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facebook [cancer.gov]

- 3. Irx-5183 | C22H22ClF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. All-trans retinoic acid in non-promyelocytic acute myeloid leukemia: driver lesion dependent effects on leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. dovepress.com [dovepress.com]

- 9. This compound | Bioproducts Magazine [bioprodmag.com]

- 10. This compound DepMap Compound Summary [depmap.org]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

AGN-195183: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-195183, also known as IRX-5183, is a potent and highly selective synthetic agonist of the Retinoic Acid Receptor Alpha (RARα), a ligand-dependent transcription factor.[1][2] As a member of the nuclear receptor superfamily, RARα plays a critical role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[3] this compound exhibits high affinity for RARα with no significant activity at RARβ or RARγ, making it a valuable tool for investigating the specific biological functions of RARα.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound mimics the action of the endogenous ligand, all-trans retinoic acid (ATRA), by binding to the ligand-binding pocket of the RARα protein. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RARα/RXR (Retinoid X Receptor) heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex initiates the transcription of genes that drive cellular processes such as cell cycle arrest, differentiation, and apoptosis.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from published studies.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Kd) | RARα | 3 nM | Radioligand Binding | [1][2] |

| Transactivation (EC80) | RAR | 200 nM | Reporter Assay | [1] |

Table 1: Receptor Binding and Transactivation Data for this compound.

| Cell Line | Cancer Type | Parameter | Value | Assay Type | Reference |

| T-47D | Breast (ER+) | IC50 | 1.4 nM | Proliferation Assay | [1] |

| SK-BR-3 | Breast (ER-) | IC50 | 11 nM | Proliferation Assay | [1] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines.

Experimental Protocols

RARα Reporter Gene Assay

This assay quantitatively measures the ability of this compound to activate the RARα signaling pathway, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Materials:

-

HEK293 cells (or other suitable host cells) stably co-transfected with a human RARα expression vector and a RARE-driven reporter vector.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

Assay Medium: DMEM with reduced serum (e.g., 0.5% charcoal-stripped FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Control agonist (e.g., all-trans retinoic acid - ATRA).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Trypsinize and resuspend cells in culture medium. Seed cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of medium.

-

Incubation: Culture for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and ATRA in assay medium. A typical concentration range would be from 1 pM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Cell Treatment: Carefully remove the culture medium and replace it with 90 µL of assay medium. Add 10 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (DMSO) and "unstimulated control" wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Plot the luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., T-47D, SK-BR-3).

-

Complete growth medium appropriate for the cell line.

-

This compound stock solution (10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well flat-bottom tissue culture plates.

-

Microplate reader (570 nm).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.

-

Incubation: Allow cells to adhere and resume growth for 24 hours at 37°C.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) to the wells. Include vehicle controls.

-

Incubation: Incubate for the desired treatment period (e.g., 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the log of this compound concentration to determine the IC50 value.

Myeloid Differentiation Assay

This assay evaluates the ability of this compound to induce differentiation in myeloid leukemia cells (e.g., HL-60 or NB4) by measuring the expression of the cell surface marker CD11b.

Materials:

-

Myeloid leukemia cell line (e.g., NB4).

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound stock solution (10 mM in DMSO).

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).

-

PE-conjugated anti-human CD11b antibody.

-

PE-conjugated isotype control antibody.

-

Flow cytometer.

Protocol:

-

Cell Culture: Seed NB4 cells at a density of 2 x 105 cells/mL in a culture flask or plate.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).

-

Incubation: Culture for 72-96 hours to allow for differentiation.

-

Cell Harvesting: Harvest approximately 0.5-1 x 106 cells per sample. Wash the cells twice with cold PBS.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the PE-conjugated anti-CD11b antibody or the corresponding isotype control.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.

-

Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population and determine the percentage of CD11b-positive cells for each treatment condition compared to the isotype control.

Apoptosis and Cell Cycle Analysis

Activation of RARα by this compound can lead to cell cycle arrest and apoptosis. These can be assessed by flow cytometry.

A. Apoptosis (Annexin V Staining)

Protocol:

-

Treatment: Treat cells with this compound for 48-72 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

B. Cell Cycle (Propidium Iodide Staining)

Protocol:

-

Treatment: Treat cells with this compound for 24-48 hours.

-

Harvesting: Harvest cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Analysis: Analyze by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for the Use of IRX-5183 in Breast Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IRX-5183 is a potent and selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα).[1] As a member of the retinoid family, it is designed to be resistant to metabolism by the cytochrome P450 enzyme CYP26.[2] While the primary clinical development of IRX-5183 has focused on hematological malignancies such as Acute Myeloid Leukemia (AML) and multiple myeloma, the underlying mechanism of action through RARα suggests its potential applicability in solid tumors, including breast cancer.[1][3]

Retinoic acid signaling is crucial in the regulation of cellular proliferation, differentiation, and apoptosis.[4] In breast cancer, the expression of RARα has been correlated with growth inhibition induced by retinoids, irrespective of the estrogen receptor (ER) status of the cell lines.[5] Agonists of RARα have been demonstrated to suppress the proliferation of various breast cancer cell lines.[6] These application notes provide a summary of the potential effects of IRX-5183 on breast cancer cell lines, based on the known activity of RARα agonists, and offer detailed protocols for its in vitro evaluation.

Mechanism of Action: The Retinoid Signaling Pathway

IRX-5183, as a RARα agonist, is anticipated to modulate gene transcription by binding to the Retinoic Acid Receptor alpha (RARα). Upon ligand binding, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This RARα/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis. In the context of breast cancer, this can lead to an inhibition of tumor cell growth.

Quantitative Data Summary

While specific data for IRX-5183 in breast cancer cell lines is not publicly available, the following table summarizes the cytotoxic effects of all-trans retinoic acid (ATRA), a natural RAR agonist, on various breast cancer cell lines to provide a reference for expected potency.

| Cell Line | Subtype | IC50 of ATRA (µg/mL) | Reference |

| MCF-7 | Luminal A (ER+) | 139.9 ± 4.6 | [7] |

| T-47D | Luminal A (ER+) | Not specified | [5] |

| SK-BR-3 | HER2+ | Not specified | [5] |

| Hs578T | Triple-Negative | Not specified | [5] |

| CAL-51 | Triple-Negative | 169.1 ± 8.2 | [7] |

| AMJ13 | Hormone-Independent | 104.7 ± 3.8 | [7] |

| HBL-100 | Normal Breast | 454.8 ± 5.7 | [7] |

Experimental Protocols

The following are generalized protocols for evaluating the in vitro effects of IRX-5183 on breast cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines: Select a panel of breast cancer cell lines representing different subtypes (e.g., MCF-7 for Luminal A, SK-BR-3 for HER2-positive, and MDA-MB-231 for triple-negative).

-

Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of IRX-5183 Stock Solution

-

Solvent: Dissolve IRX-5183 powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of the stock solution in culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of IRX-5183.

-

Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-